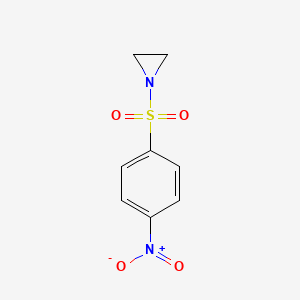

Aziridine, 1-((4-nitrophenyl)sulfonyl)-

概述

描述

Aziridine, 1-((4-nitrophenyl)sulfonyl)- is a nitrogen-containing three-membered ring compound. Aziridines are known for their significant ring strain, which makes them highly reactive and useful intermediates in organic synthesis. The presence of the 4-nitrophenylsulfonyl group further enhances the reactivity and specificity of this compound, making it valuable in various chemical reactions and applications.

作用机制

Target of Action

Aziridine, 1-((4-nitrophenyl)sulfonyl)-, also known as 1-[(4-nitrobenzene)sulfonyl]aziridine, is a type of aziridine, a three-membered nitrogen-containing cyclic molecule . The primary targets of this compound are typically biological molecules that can undergo nucleophilic attack, such as various enzymes and receptors .

Mode of Action

The mode of action of this compound is primarily through the opening of the aziridine ring . The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring-opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids leading to the formation of the corresponding aziridinium ion that can easily react with a nucleophile .

Biochemical Pathways

The aziridine ring-opening reactions have gained tremendous importance in the synthesis of nitrogen-containing biologically active molecules . Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These compounds enable the further construction of a variety of biologically and pharmaceutically important drugs .

Pharmacokinetics

The reactivity of the aziridine ring suggests that it may be rapidly metabolized in the body

Result of Action

The result of the action of Aziridine, 1-((4-nitrophenyl)sulfonyl)-, is the formation of a variety of biologically active compounds . These compounds can have various effects at the molecular and cellular level, depending on their specific structures and targets .

Action Environment

The action of Aziridine, 1-((4-nitrophenyl)sulfonyl)-, can be influenced by various environmental factors. For example, the presence of electron-withdrawing groups can activate the aziridine ring, facilitating its reaction with nucleophiles . Additionally, the presence of protic or Lewis acids can also activate the aziridine ring . The stability and efficacy of this compound may therefore depend on the specific chemical environment in which it is used.

生化分析

Biochemical Properties

Aziridine, 1-((4-nitrophenyl)sulfonyl)- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. For instance, it can interact with cysteine residues in enzymes, resulting in enzyme inhibition or activation depending on the context . The high reactivity of the aziridine ring makes it a valuable tool for studying enzyme mechanisms and protein functions.

Cellular Effects

The effects of Aziridine, 1-((4-nitrophenyl)sulfonyl)- on cells are profound. It influences cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of enzymes involved in DNA repair, leading to increased DNA damage and affecting cell viability . Additionally, it can modulate signaling pathways such as the MAPK and PI3K pathways, which are critical for cell growth and survival.

Molecular Mechanism

At the molecular level, Aziridine, 1-((4-nitrophenyl)sulfonyl)- exerts its effects through covalent modification of biomolecules. The aziridine ring reacts with nucleophilic amino acid residues, such as cysteine and lysine, in proteins. This interaction can lead to enzyme inhibition by blocking the active site or altering the enzyme’s conformation . Furthermore, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins.

准备方法

Synthetic Routes and Reaction Conditions: Aziridine, 1-((4-nitrophenyl)sulfonyl)- can be synthesized through several methods. One common approach involves the reaction of an alkene with a nitrene precursor, such as an iminoiodinane or an organoazide, in the presence of a transition metal catalyst . This method allows for the formation of the aziridine ring with high efficiency and selectivity.

Another method involves the coupling of amines and alkenes via an electrogenerated dication . This approach uses primary amines and unactivated alkenes under basic conditions to form the aziridine ring. This method is advantageous as it avoids the use of hazardous and explosive reagents.

Industrial Production Methods: Industrial production of aziridine, 1-((4-nitrophenyl)sulfonyl)- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: Aziridine, 1-((4-nitrophenyl)sulfonyl)- undergoes various types of chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in aziridines makes them highly susceptible to nucleophilic attack, leading to the formation of a wide range of products.

Common Reagents and Conditions: Nucleophilic ring-opening reactions of aziridines can be catalyzed by chiral metal or organo-catalysts . Common nucleophiles include carbon, sulfur, oxygen, nitrogen, and halogen-containing compounds. The reaction conditions typically involve the use of protic or Lewis acids to activate the aziridine ring and facilitate nucleophilic attack .

Major Products Formed: The major products formed from the reactions of aziridine, 1-((4-nitrophenyl)sulfonyl)- include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These products are valuable intermediates in the synthesis of biologically and pharmaceutically important compounds.

科学研究应用

Biochemical Interactions

Aziridine, 1-((4-nitrophenyl)sulfonyl)- is known for its ability to interact with various biomolecules, particularly proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. This property is particularly valuable in biochemical research for studying enzyme mechanisms and cellular processes.

Key Mechanisms:

- Covalent Modification: The aziridine ring reacts with nucleophilic amino acid residues (e.g., cysteine and lysine) in proteins, potentially inhibiting or activating enzyme activity.

- Influence on Cellular Pathways: By modifying key proteins involved in cell signaling and metabolism, this compound can impact gene expression and cellular viability.

Antimicrobial Activity

Research indicates that aziridine derivatives exhibit potent antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including antibiotic-resistant strains such as MRSA. For example, specific derivatives demonstrated minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics like ampicillin .

Antitumor Activity

Aziridines are recognized for their anticancer potential due to their ability to act as alkylating agents, leading to DNA damage in cancer cells. Studies have indicated that certain aziridine derivatives can induce cytotoxicity in tumor cell lines, showing effectiveness comparable to established chemotherapeutics .

Anionic Ring-Opening Polymerization (AROP)

The sulfonyl group in aziridine, 1-((4-nitrophenyl)sulfonyl)- activates the aziridine ring for anionic ring-opening reactions. This property allows it to serve as a monomer for synthesizing functionalized polymers such as polysulfonamides. These polymers exhibit adjustable solubility and thermal properties, making them suitable for various applications .

Polymer Characteristics:

- Functionalizable Polyamines: Polymers formed from activated aziridines are linear polyamine derivatives or polysulfonamides.

- Biomedical Applications: These polymers have been investigated for use as cell transfection agents or amphiphilic surfactants due to their unique properties .

Industrial Applications

In industry, aziridine derivatives are utilized in the production of coatings, adhesives, and sealants. Their ability to undergo chemical modifications makes them valuable in creating materials with specific performance characteristics .

Study on Antimicrobial Efficacy

A comparative study involving aziridine derivatives against clinical isolates of Staphylococcus aureus demonstrated MIC values ranging from 8–16 µg/mL for certain compounds derived from aziridines. These results suggest superior efficacy compared to traditional antibiotics for specific strains.

Investigation into Antitumor Mechanisms

Research has shown that aziridine derivatives can serve as irreversible inhibitors of cysteine proteases involved in parasite life cycles. This finding highlights their potential not only in cancer therapies but also in treating parasitic infections .

相似化合物的比较

Aziridine, 1-((4-nitrophenyl)sulfonyl)- can be compared to other aziridine derivatives, such as azetidines and ethylenimines . While all these compounds contain a three-membered nitrogen ring, the presence of different substituents can significantly affect their reactivity and applications.

Similar Compounds:- Azetidine

- Ethylenimine

- N-sulfonyl aziridines

- N-phosphonyl aziridines

- N-carbonyl aziridines

Aziridine, 1-((4-nitrophenyl)sulfonyl)- is unique due to the presence of the 4-nitrophenylsulfonyl group, which enhances its reactivity and specificity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

生物活性

Aziridine, 1-((4-nitrophenyl)sulfonyl)-, also known as 1-[(4-nitrobenzene)sulfonyl]aziridine, is a compound of significant interest in medicinal chemistry due to its biological activities and potential applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a three-membered aziridine ring substituted with a para-nitrophenyl sulfonyl group. The presence of the nitro group enhances its reactivity and biological activity, making it a target for various biochemical applications.

Target of Action

Aziridine, 1-((4-nitrophenyl)sulfonyl)- primarily acts through the opening of its aziridine ring. This reaction is facilitated by nucleophiles, which can lead to the formation of biologically active derivatives. The sulfonyl group enhances the compound's stability and reactivity under physiological conditions, allowing it to interact with various biomolecules.

Biochemical Pathways

The ring-opening reactions of aziridines are crucial in synthesizing nitrogen-containing biologically active molecules. The aziridine ring's strain makes it susceptible to nucleophilic attack, resulting in diverse products that can modify protein functions and influence cellular pathways .

Antimicrobial Activity

Research indicates that aziridine derivatives, including 1-((4-nitrophenyl)sulfonyl)-, exhibit potent antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including resistant strains such as MRSA. For instance, specific derivatives showed minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics like ampicillin .

Antitumor Activity

Aziridines are recognized for their anticancer potential. They act as alkylating agents, leading to DNA damage in cancer cells. Studies have shown that certain aziridine derivatives can induce cytotoxicity in tumor cell lines, with some compounds demonstrating effectiveness comparable to established chemotherapeutics .

Study on Antimicrobial Efficacy

In a comparative study involving aziridine derivatives against clinical isolates of Staphylococcus aureus, compounds derived from aziridines exhibited MIC values ranging from 8–16 µg/mL. These results suggest superior efficacy compared to traditional antibiotics for specific strains .

Investigation into Antitumor Mechanisms

Aziridine derivatives were tested for their ability to inhibit cysteine proteases involved in parasite life cycles. The study found that these compounds could serve as irreversible inhibitors, showcasing their potential in treating parasitic infections alongside cancer therapies .

Summary of Research Findings

属性

IUPAC Name |

1-(4-nitrophenyl)sulfonylaziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBAGAYAVNYGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195687 | |

| Record name | Aziridine, 1-((4-nitrophenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43090-97-7 | |

| Record name | Aziridine, 1-((4-nitrophenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043090977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziridine, 1-((4-nitrophenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。